2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of bulky tert-butyl groups, a dimethoxyphenyl moiety, and a morpholine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the tert-butyl groups at the 2 and 6 positions of the phenol ring. Subsequently, the dimethoxyphenyl and morpholine moieties are introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
2,6-Di-tert-butylphenol: Known for its use as a UV stabilizer and antioxidant in polymers.
Uniqueness
2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol stands out due to the presence of the dimethoxyphenyl and morpholine moieties, which impart unique chemical and biological properties.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(2,3-dimethoxyphenyl)-morpholin-4-ylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-26(2,3)20-16-18(17-21(24(20)29)27(4,5)6)23(28-12-14-32-15-13-28)19-10-9-11-22(30-7)25(19)31-8/h9-11,16-17,23,29H,12-15H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZCJMJAKLHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(C(=CC=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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